
2-(2,3-Dichlorophenyl)pyrimidine
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Overview
Description
2-(2,3-Dichlorophenyl)pyrimidine is a heterocyclic aromatic compound featuring a pyrimidine ring (a six-membered ring with two nitrogen atoms at positions 1 and 3) substituted at position 2 with a 2,3-dichlorophenyl group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological disorders, antimicrobial agents, and anticancer drugs. The dichlorophenyl group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, making it a versatile scaffold in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dichlorophenyl)pyrimidine typically involves the reaction of 2,3-dichlorobenzonitrile with guanidine under basic conditions. The reaction proceeds through the formation of an intermediate amidine, which cyclizes to form the pyrimidine ring .
Industrial Production Methods: Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, resulting in faster reaction times and higher product yields .
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.
Reduction Products: Reduction typically yields dihydropyrimidine derivatives.
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research indicates that 2-(2,3-Dichlorophenyl)pyrimidine exhibits significant anticancer potential. It has been studied for its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have demonstrated effectiveness against various cancer cell lines by targeting critical pathways related to tumor growth and survival .
In a study involving pyrido[2,3-d]pyrimidines, which share structural similarities with this compound, significant inhibitory effects were observed against multiple cancer cell lines. These effects were attributed to the compounds' ability to inhibit key kinases such as cyclin-dependent kinases (CDKs) and tyrosine kinases (TKs), which are crucial for cell cycle regulation and signal transduction in cancer .
2. Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. Its interactions with enzymes like cyclooxygenase (COX) have been studied extensively. In vitro assays revealed that derivatives of pyrimidines could significantly suppress COX-2 activity, which is often elevated in inflammatory diseases . The ability of this compound to modulate inflammatory responses suggests its potential use in treating conditions such as arthritis and other inflammatory disorders.
3. Antimicrobial Activity
Another area of application is antimicrobial activity. Research has indicated that this compound can exhibit inhibitory effects against various bacterial strains. The compound's structural characteristics may enhance its binding affinity to bacterial targets, making it a candidate for developing new antibiotics .
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of pyrido[2,3-d]pyrimidines, researchers synthesized various derivatives of this compound and evaluated their cytotoxic effects on different cancer cell lines. The results showed that certain derivatives inhibited cell growth significantly more than standard chemotherapeutic agents, indicating a promising avenue for further development .
Case Study 2: Anti-inflammatory Mechanisms
A separate investigation focused on the anti-inflammatory mechanisms of this compound. The study demonstrated that the compound effectively reduced inflammation markers in animal models of arthritis. The findings suggested that it could serve as a basis for developing new anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. This inhibition can result in the suppression of cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Substituent Position Effects
- 2-(2,4-Dichlorophenyl)pyrimidine Derivatives: describes 2-[5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazol-2-ylthio]-2′,4′-dichloroacetophenone (4f), where the dichlorophenyl group is at the 2,4-position. This compound exhibits broad-spectrum anticandidal activity (MIC: 4–16 μg/mL) due to the electron-withdrawing Cl groups enhancing interactions with fungal enzymes . In contrast, 2-(2,3-dichlorophenyl)pyrimidine derivatives may show altered bioactivity due to steric and electronic differences in substituent positioning.
- Pyridopyrimidine Analogs: Compound OAG () incorporates a 2,5-dichlorophenyl group linked to a pyrido[2,3-d]pyrimidine core. The 2,3-dichlorophenyl variant’s smaller steric profile may favor blood-brain barrier penetration for neurological applications .
Heterocyclic Core Modifications
- Thiazolo[4,5-d]pyrimidines: highlights CRF receptor antagonists like 7-(N-Butyl-N-ethylamino)-2-(methylimino)-5-methyl-3-(2,4-dichlorophenyl)-2,3-dihydrothiazolo[4,5-d]pyrimidine. The thiazole ring fusion increases rigidity, enhancing receptor binding (IC₅₀: <100 nM) compared to pyrimidine-only scaffolds .
Pyrrolo[2,3-d]pyrimidines :
Compounds in (e.g., 16a–16b) feature a pyrrole ring fused to pyrimidine. The 2,4-dichlorophenyl substitution in 16a improves anticancer activity (IC₅₀: 0.8–2.1 μM against leukemia cells) by stabilizing interactions with kinase ATP-binding sites .
Physicochemical Properties
The 2,3-dichlorophenyl derivative’s lower solubility compared to 4f may limit its direct therapeutic use but enhances utility as an intermediate .
Biological Activity
Introduction
2-(2,3-Dichlorophenyl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including case studies, structure-activity relationships (SAR), and various research findings.
This compound is characterized by a pyrimidine ring substituted with a dichlorophenyl group. Its chemical structure can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound derivatives. For instance, a compound related to this structure was shown to induce apoptosis in HepG2 liver cancer cells. The mechanism involved cell cycle arrest and increased levels of pro-apoptotic proteins such as Bax and caspase-3 while decreasing anti-apoptotic proteins like Bcl-2. These findings indicate that modifications to the pyrimidine structure can enhance its anticancer activity .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrimidine derivatives have also been explored. In vitro studies demonstrated that certain derivatives exhibited significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents .
Antifungal Activity
Research has indicated that some pyrimidine derivatives possess antifungal properties. For example, compounds derived from similar structures showed efficacy against fungal infections, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antifungal agents like Amphotericin B .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of electron-withdrawing groups, such as chlorine atoms, has been shown to enhance the compound's interaction with target receptors. Studies have identified key modifications that improve potency against specific biological targets, including COX-1/COX-2 and various cancer cell lines .
Compound | Target | Activity | IC50 (µM) |
---|---|---|---|
5k | COX-2 | Inhibition | 0.04 ± 0.09 |
5k | HepG2 | Apoptosis Induction | N/A |
Derivative A | Fungal Infections | Antifungal Activity | N/A |
Case Study 1: HepG2 Cell Line
In a controlled study, HepG2 cells were treated with varying concentrations of a derivative related to this compound. Flow cytometry analysis revealed significant changes in cell cycle distribution, with an increase in G0-G1 phase cells and a decrease in S and G2/M phases post-treatment. The percentage of apoptotic cells rose dramatically from 0.51% in the control group to 15.63% in the treated group .
Case Study 2: Anti-inflammatory Screening
Another study evaluated several pyrimidine derivatives for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited comparable or superior anti-inflammatory effects compared to indomethacin, suggesting their potential therapeutic applications .
Properties
Molecular Formula |
C10H6Cl2N2 |
---|---|
Molecular Weight |
225.07 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-4-1-3-7(9(8)12)10-13-5-2-6-14-10/h1-6H |
InChI Key |
ZOHVQMLLHKNKAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=CC=N2 |
Origin of Product |
United States |
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